3-O-Methyl 17|A-Estradiol
Description
Context and Significance as a Synthetic Estrogen Derivative
3-O-Methyl 17α-estradiol is a chemically modified version of estradiol (B170435), a primary female sex hormone crucial for reproductive and sexual health. ontosight.ai The addition of a methyl ether group at the 3-O position and the specific spatial arrangement of the hydroxyl group at the 17α position distinguish it from its parent compound. ontosight.aiwikipedia.org This structural alteration is a key focus of research aimed at developing estrogens with improved therapeutic profiles. ontosight.ai Synthetic derivatives like 3-O-Methyl 17α-estradiol are investigated for their potential to offer enhanced metabolic stability, altered receptor binding affinity, and more targeted therapeutic effects compared to naturally occurring estrogens. wikipedia.orgcymitquimica.com
The significance of such synthetic derivatives lies in their potential to address the limitations of natural hormones, such as rapid metabolism and non-specific effects. wikipedia.orgkup.at By modifying the estradiol structure, researchers aim to create compounds that can be administered more conveniently and have a more predictable and desirable range of actions in the body. ontosight.aikup.at
Overview of Estradiol Methyl Ethers in Endocrinology and Pharmacology
Estradiol methyl ethers, a class of compounds that includes 3-O-Methyl 17α-estradiol, have been a subject of interest in endocrinology and pharmacology for decades. The methylation of the phenolic hydroxyl group at the C3 position of the steroid nucleus is a common strategy to create orally active estrogen pro-drugs. kup.atdrugbank.com A well-known example is mestranol (B1676317), the 3-methyl ether of ethinylestradiol, which becomes biologically active after being demethylated in the liver to ethinylestradiol. kup.atdrugbank.com
This process of methylation can influence a compound's solubility, stability, and how it interacts with estrogen receptors and other biological molecules. ontosight.ai The study of estradiol methyl ethers has contributed significantly to the development of oral contraceptives and hormone replacement therapies. kup.atnih.gov Research in this area continues to explore how different ether modifications can fine-tune the pharmacological properties of estrogens, potentially leading to safer and more effective treatments for a variety of hormone-related conditions. ontosight.ainih.gov
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-FQBWVUSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432639 | |
| Record name | 3-O-Methyl 17|A-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3434-76-2 | |
| Record name | 3-O-Methyl 17|A-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile
Synthesis and Characterization
The synthesis of 3-O-Methyl 17α-estradiol can be achieved through various chemical routes. One documented method involves starting from estra-1,3,5(10)-trien-17-ol, 3-methoxy-, 17-(4-methylbenzenesulfonate), (17β)-. chemicalbook.com Another general approach for creating estradiol (B170435) derivatives involves multi-step processes that can include the reduction of a ketone at the C17 position. nih.gov The synthesis of related estradiol conjugates has been described using microwave-assisted amidation as a key step. researchgate.net
Characterization of these synthetic compounds relies on a range of analytical techniques to confirm their structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise arrangement of atoms within the molecule. researchgate.netmdpi.com
Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern of the compound. researchgate.netmdpi.com
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. mdpi.com
Melting Point Analysis: A physical property used to assess the purity of the synthesized compound. researchgate.net
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the detailed molecular structure. |
| Mass Spectrometry | Confirms molecular weight and fragmentation. |
| IR Spectroscopy | Identifies functional groups. |
| Melting Point | Assesses purity. |
Analytical Methodologies for Detection and Quantification
The detection and quantification of 3-O-Methyl 17α-estradiol and other estrogens in biological and environmental samples are crucial for research and monitoring. Several advanced analytical techniques are employed for this purpose:
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and fast method, though it often requires a derivatization step for nonvolatile compounds like estrogens. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly favored for its high specificity and sensitivity, especially for complex biological samples. nih.govmst.dk It can often analyze compounds without the need for derivatization.
High-Performance Liquid Chromatography (HPLC): While less sensitive than MS-based methods, it is still a valuable tool for separating and quantifying estrogens. researchgate.net
Capillary Electrophoresis (CE): Offers good separation but can lack the stability and sensitivity required for complex matrices. researchgate.net
Immunoassays (ELISA): Can be highly sensitive but may lack the specificity of chromatographic methods, with a risk of cross-reactivity. researchgate.net
Table 2: Comparison of Analytical Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| GC-MS | Fast, sensitive | Often requires derivatization |
| LC-MS/MS | High specificity and sensitivity | Can be susceptible to matrix interference |
| HPLC | Good for separation | Lower sensitivity than MS methods |
| CE | Good separation performance | Can lack stability and sensitivity |
| ELISA | High sensitivity | Potential for cross-reactivity |
Pharmacological Receptor Interactions and Binding Kinetics
Estrogen Receptor (ER) Binding Affinities and Selectivity of 3-O-Methyl 17α-Estradiol
The affinity and selectivity of a ligand for its receptor are fundamental to its pharmacological profile. For 3-O-Methyl 17α-Estradiol, these properties are significantly shaped by its chemical modifications compared to the parent hormone, 17β-estradiol.
The presence of a methyl group at the 3-hydroxyl position (3-O-methylation) of the estradiol (B170435) molecule generally leads to a significant reduction in binding affinity for estrogen receptors in vitro. snmjournals.org This is because the 3-hydroxyl group is a critical site for high-affinity binding to the estrogen receptor's ligand-binding domain. However, despite this reduced in vitro affinity, 3-O-methylated estrogens can still exhibit substantial estrogenic activity in vivo. snmjournals.org This is often attributed to the metabolic removal of the methyl group (O-demethylation) in the body, particularly in the liver, which converts the compound back to its more active, parent form. snmjournals.orgnih.gov
The binding affinity of 17α-estradiol for Estrogen Receptor Beta (ERβ) is considerably lower than its affinity for ERα. wikipedia.orgoup.com Consequently, 3-O-Methyl 17α-Estradiol is expected to have a very weak interaction with ERβ. The structural characteristics of the 17α-epimer are less favorable for binding to the ERβ ligand-binding pocket compared to the ERα pocket. oup.com
Radioligand binding assays are crucial for determining the relative binding affinities (RBAs) of various estrogens for the estrogen receptors. In these assays, a radiolabeled estrogen, such as [3H]estradiol, is used, and its displacement by unlabeled competitor ligands is measured.
Compared to 17β-estradiol, which is the most potent endogenous estrogen and is set as the standard with an RBA of 100%, 17α-estradiol exhibits a significantly lower binding affinity. wikipedia.org The introduction of the 3-O-methyl group further reduces this affinity. For instance, studies on related 3-O-methylated estrogens have confirmed their lower uptake and target-to-blood ratios at early time points compared to their 3-hydroxy parent compounds. nih.gov
The following table provides a comparative overview of the relative binding affinities of various estrogens for ERα and ERβ, illustrating the impact of structural modifications on receptor binding.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERα/ERβ Selectivity |
| 17β-Estradiol (E2) | 100 | 100 | 1 |
| Estrone (B1671321) (E1) | 10 | 2 | 5 |
| Estriol (E3) | 10 | 35 | 0.29 |
| 17α-Estradiol (E2-17α) | 22 | 3 | 7.33 |
| 2-Methoxyestradiol | 15 | 13 | 1.15 |
| 4-Methoxyestrone | <0.1 | <0.1 | - |
| 2-Hydroxyestrone 3-methyl ether | <0.1 | <0.1 | - |
Data sourced from studies on human estrogen receptors. oup.com The RBA for 3-O-Methyl 17α-Estradiol is not explicitly available but is expected to be significantly lower than that of 17α-Estradiol based on the trend observed with other 3-O-methylated estrogens.
Analysis of Relative Binding Affinities (RBAs) in Pre-clinical Models
Pre-clinical models, particularly those involving rat uterine cytosol, are commonly used to assess the binding affinity of estrogenic compounds. These models have been instrumental in characterizing the binding profiles of a wide range of natural and synthetic estrogens.
In competitive binding assays using rat uterine cytosol, which is rich in ERα, compounds are evaluated based on their ability to displace radiolabeled estradiol. The concentration of the test compound required to displace 50% of the radiolabeled estradiol (IC50) is used to calculate the RBA relative to 17β-estradiol. nih.gov
The table below presents RBA data for selected estrogens from pre-clinical models, which helps to contextualize the expected binding affinity of 3-O-Methyl 17α-Estradiol.
| Compound | Relative Binding Affinity (RBA) (%) in Rat Uterine Cytosol |
| 17β-Estradiol | 100 |
| Diethylstilbestrol | 200 |
| Ethinyl Estradiol | 120 |
| 17α-Estradiol | ~1-5 |
| Tamoxifen (B1202) | 2 |
Data compiled from various sources. wikipedia.orgelifesciences.orgnih.gov The RBA for 17α-Estradiol can vary between studies but is consistently much lower than that of 17β-Estradiol.
Exploration of Non-Classical Estrogen Receptor Interactions
Beyond the classical nuclear estrogen receptors (ERα and ERβ), estrogens can also elicit biological responses through non-classical pathways. These can involve membrane-bound estrogen receptors (mERs) and other signaling molecules. mdpi.com
One such receptor is the G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30. uniprot.orggenecards.org GPER1 is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. uniprot.org It can be activated by estradiol and other estrogenic compounds, leading to the activation of intracellular signaling cascades, including the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium. uniprot.org
While direct studies on the interaction of 3-O-Methyl 17α-Estradiol with GPER1 are limited, the parent compound, 17α-estradiol, has been investigated in the context of non-classical estrogen signaling. Some research has suggested the existence of a novel, uncharacterized estrogen receptor in the brain, termed ER-X, which may be a target for 17α-estradiol. wikipedia.orgnih.gov It has been proposed that 17α-estradiol might be a potent agonist for this putative receptor. wikipedia.org
G Protein-Coupled Estrogen Receptor (GPER1) Binding
The G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. genecards.org It is involved in a wide array of physiological processes in the cardiovascular, endocrine, reproductive, immune, and central nervous systems. oup.com GPER binds 17β-Estradiol with high affinity (dissociation constant, Kd, in the low nanomolar range) and can also be activated by various other endogenous estrogens, phytoestrogens, and synthetic compounds. nih.govwikipedia.org
However, research indicates that GPER1 is highly stereoselective. Multiple studies have demonstrated that 17α-Estradiol, the inactive stereoisomer of 17β-Estradiol, does not exhibit specific binding to GPER1. This lack of interaction means it does not typically initiate the GPER1-mediated signaling cascades, such as the stimulation of adenylyl cyclase or the release of membrane-tethered epidermal growth factor (HB-EGF). This finding has been consistent across studies examining GPER-1 mediated cellular events.
| Ligand | Receptor | Binding Affinity (Kd) | Key Findings |
| 17β-Estradiol | GPER1 | ~3-6 nM nih.gov | High-affinity binding, leading to rapid intracellular signaling. oup.com |
| 17α-Estradiol | GPER1 | No specific binding reported | Considered inactive at this receptor; does not induce GPER1-mediated actions. |
| G-1 | GPER1 | ~10 nM nih.gov | A selective GPER1 agonist, used experimentally to study receptor function. researchgate.net |
| G15 | GPER1 | ~20 nM nih.gov | A selective GPER1 antagonist that blocks estrogen-dependent signaling. nih.govresearchgate.net |
Membrane Estrogen Receptor (mER) Associations
Membrane estrogen receptors (mERs) are a diverse group of receptors located at the cell surface that mediate rapid estrogenic signals. This category includes GPER1, novel receptors like ER-X, and membrane-associated pools of the classical nuclear estrogen receptors, ERα and ERβ. plos.org These classical receptors can be trafficked to the plasma membrane, often associating with caveolin proteins, where they can initiate signaling cascades independently of their genomic function. mcw.edu
The interaction of 17α-Estradiol with these non-GPER1 mERs is complex. While its affinity for the nuclear forms of ERα and ERβ is significantly lower than that of 17β-Estradiol, some membrane-associated isoforms show responsiveness. oup.comwikipedia.org
Membrane ERα (mERα): Studies have identified various isoforms of ERα, such as ER66 and ER46, that are present at the cell membrane and can bind estrogens. plos.org More recent research has challenged the idea that 17α-Estradiol is entirely inactive, suggesting that some of its effects are indeed mediated through ERα. nih.govelifesciences.org These studies show that 17α-Estradiol can elicit genomic binding and transcriptional activation via ERα, similar to 17β-Estradiol, which disputes the hypothesis that its actions are solely mediated by a novel receptor. nih.govelifesciences.org Another variant, hER-α36, has been shown to respond to both 17α- and 17β-Estradiol, inducing the rapid phosphorylation of the ERK1/2 signaling pathway.
Identification of Novel Receptor Targets for 17α-Estradiol (e.g., ER-X)
A significant body of research points to the existence of a novel receptor that is preferentially activated by 17α-Estradiol. This receptor, designated ER-X , is a plasma membrane-associated protein that is distinct from both ERα and ERβ. nih.gov
ER-X was identified in the brain and is developmentally regulated. nih.gov It is notable for having a steroid-binding profile that is radically different from the classical estrogen receptors. Key findings regarding ER-X include:
Preferential Ligand: ER-X is potently activated by picomolar concentrations of 17α-Estradiol. It also binds 17β-Estradiol, but 17α-Estradiol is considered its preferred endogenous ligand. wikipedia.orghmdb.ca
Signaling Pathway: Activation of ER-X by 17α-Estradiol leads to the rapid and sustained phosphorylation of the mitogen-activated protein kinase (MAPK) isoforms, specifically ERK1 and ERK2. nih.gov
Pharmacological Profile: ER-X is insensitive to classical ER antagonists like ICI-182,780 (fulvestrant). nih.gov Furthermore, it is not activated by ligands that are selective for ERα or ERβ. nih.gov
Controversy and Speculation: While the initial research strongly supported ER-X as a new gene product, some subsequent studies have proposed that the health benefits attributed to 17α-Estradiol are mediated through classical ERα. nih.govelifesciences.org These later findings speculate that ER-X may be a truncated or alternatively spliced variant of ERα. nih.gov
The discovery of ER-X suggests that 17α-Estradiol, once considered a weak and minor estrogen, may have significant and unique biological functions, particularly in the brain, mediated by its own selective receptor system. nih.gov
| Receptor | Ligand | Binding/Activation Characteristics | Downstream Signaling |
| ER-X | 17α-Estradiol | Preferred ligand; activates at picomolar concentrations. wikipedia.orghmdb.ca | Activates MAPK/ERK signaling pathway. nih.gov |
| ER-X | 17β-Estradiol | Activates receptor, but may require higher concentrations than 17α-Estradiol. nih.gov | Activates MAPK/ERK signaling pathway. nih.gov |
| ER-X | ICI-182,780 | Insensitive; antagonist does not block receptor action. nih.gov | N/A |
| ERα | 17α-Estradiol | Low affinity compared to 17β-Estradiol, but reported to induce transcriptional activity. oup.comnih.govelifesciences.org | Modulates gene expression. nih.govelifesciences.org |
| ERβ | 17α-Estradiol | Very low affinity. oup.com | Minimal to no activation. |
Molecular and Cellular Mechanisms of Action
Genomic Signaling Pathways of 3-O-Methyl 17α-Estradiol
The genomic actions of estrogens are traditionally characterized by their ability to directly regulate gene transcription through nuclear receptors. This process involves a series of sequential steps, from receptor activation to the modulation of target gene expression.
Estrogen Receptor Translocation and Dimerization
Upon entering a target cell, 3-O-Methyl 17α-Estradiol is presumed to bind to intracellular estrogen receptors (ERs), primarily ERα and ERβ. This binding event is a critical first step that induces a conformational change in the receptor. nih.govnih.gov This structural alteration is thought to facilitate the dissociation of chaperone proteins, such as heat shock protein 90 (HSP90), which keep the receptor in an inactive state. mdpi.com
Following ligand binding, the activated estrogen receptors form dimers. mdpi.com These can be homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). mdpi.comnih.gov The formation of these dimers is a prerequisite for their translocation from the cytoplasm into the nucleus, where they can interact with the genome. mdpi.comnih.govelifesciences.org Studies on the parent compound, 17α-estradiol, have shown that it can induce ERα dimerization, leading to its nuclear translocation and subsequent transcriptional activity. nih.govelifesciences.org It is therefore highly probable that 3-O-Methyl 17α-Estradiol follows a similar mechanism of action.
Estrogen Responsive Element (ERE) Binding and Gene Transcription Modulation
Once inside the nucleus, the dimerized estrogen receptor complex, bound to 3-O-Methyl 17α-Estradiol, recognizes and binds to specific DNA sequences known as Estrogen Responsive Elements (EREs). mdpi.comnih.gov EREs are typically located in the promoter regions of estrogen-target genes and consist of a palindromic inverted repeat of the consensus sequence 5'-GGTCAnnnTGACC-3'. nih.govnih.gov
The binding of the ER dimer to the ERE initiates the recruitment of a large complex of proteins, including co-activators or co-repressors, which ultimately modulate the rate of transcription of the target gene. researchgate.net This modulation can either enhance or suppress gene expression, depending on the specific gene, cell type, and the co-regulatory proteins involved. nih.gov While the affinity of 3-O-Methyl 17α-Estradiol for the estrogen receptor may differ from that of 17α-estradiol due to the presence of the 3-O-methyl group, the fundamental mechanism of ERE-dependent gene transcription modulation is expected to be conserved. nih.gov Research on 17α-estradiol demonstrates its capacity to modulate the transcriptional activity of ERα. nih.govelifesciences.org
It is also important to note that estrogen receptors can modulate gene expression through ERE-independent mechanisms by interacting with other transcription factors, such as AP-1, SP1, or NF-κB, at their respective response elements. researchgate.netpnas.orgpnas.org
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, estrogens can elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. These non-genomic actions are initiated at the cell membrane or within the cytoplasm and involve the rapid activation of various intracellular signaling cascades.
Rapid Activation of Intracellular Signaling Cascades
3-O-Methyl 17α-Estradiol is predicted to initiate rapid signaling events, a characteristic shared with other estrogens. nih.govnih.gov These effects can be observed within seconds to minutes of cellular exposure. nih.govnih.gov These rapid actions are often mediated by a subpopulation of estrogen receptors located at the plasma membrane or in the cytoplasm. nih.gov
Activation of these non-genomic pathways can lead to the mobilization of intracellular calcium and the activation of various protein kinases. nih.govoup.com For instance, 17β-estradiol has been shown to rapidly increase intracellular cAMP levels. mdpi.com Studies have also demonstrated that 17α-estradiol can trigger rapid signaling, suggesting that its 3-O-methylated derivative would likely share this property. nih.govnih.gov
Crosstalk with Growth Factor Receptors and Kinase Networks (e.g., MAPK/ERK, PI3K-Akt)
A key feature of non-genomic estrogen signaling is its extensive crosstalk with other signaling pathways, particularly those involving growth factor receptors and kinase networks. nih.govnih.gov The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways are two major cascades that are rapidly activated by estrogens. mdpi.comnih.gov
Estrogen receptors can physically associate with and activate signaling proteins such as the Src kinase, which in turn can activate the MAPK/ERK cascade. nih.gov Similarly, ERα has been shown to interact with the p85 regulatory subunit of PI3K, leading to the activation of Akt. nih.gov This activation of kinase networks can have profound effects on cell proliferation, survival, and differentiation. The stereoisomer 17α-estradiol has been shown to activate MAPK signaling. nih.gov Given that 17β-estradiol can activate both the MAPK/ERK and PI3K-Akt pathways, it is plausible that 3-O-Methyl 17α-Estradiol also engages in this signaling crosstalk. molbiolcell.orgd-nb.infonih.gov
Table 1: Summary of Research Findings on Estrogen Signaling Pathways Relevant to 3-O-Methyl 17α-Estradiol
| Signaling Pathway | Key Event | Associated Molecules | Implied Role of 3-O-Methyl 17α-Estradiol |
| Genomic Signaling | |||
| ER Translocation & Dimerization | Ligand-induced receptor dimerization and nuclear import. nih.govmdpi.com | ERα, ERβ, HSP90. mdpi.com | Likely induces dimerization and nuclear translocation of ERs. |
| ERE Binding & Transcription | Dimerized ERs bind to EREs to modulate gene expression. nih.govnih.gov | EREs, Co-activators, Co-repressors. researchgate.net | Expected to modulate gene transcription via ERE binding. |
| Epigenetic Regulation | Recruitment of enzymes that modify DNA and histones. mdpi.com | DNMTs, HATs, HDACs. mdpi.comresearchgate.net | May influence gene expression through epigenetic modifications. |
| Non-Genomic Signaling | |||
| Rapid Intracellular Signaling | Fast activation of second messengers and kinases. nih.govnih.gov | Calcium, cAMP, Protein Kinases. mdpi.comnih.govoup.com | Predicted to trigger rapid intracellular signaling cascades. |
| Crosstalk with Kinase Networks | Interaction with and activation of MAPK/ERK and PI3K-Akt pathways. mdpi.comnih.gov | Src, MAPK/ERK, PI3K, Akt. nih.govnih.gov | Plausibly activates and crosstalks with these key kinase networks. |
Pre Clinical Biological Activities and Functional Characterization in Model Systems
In Vitro Cellular Activity Studies
Assessment of Estrogenic Agonist/Antagonist Effects of 3-O-Methyl 17α-Estradiol in Cell Lines
The estrogenic activity of 3-O-Methyl 17α-Estradiol is primarily determined by its ability to bind to and activate estrogen receptors (ERs), principally ERα and ERβ. The methylation at the 3-hydroxyl position significantly influences the binding affinity of the parent compound, 17α-estradiol, to these receptors.
Studies on the relative binding affinity (RBA) of various estrogenic compounds provide a framework for understanding the potential estrogenic potency of 3-O-Methyl 17α-Estradiol. Generally, modification of the phenolic hydroxyl group at the C3 position, as is the case with methylation, tends to reduce the binding affinity for ERs compared to the parent compound. For instance, 17α-estradiol itself exhibits a significantly lower binding affinity for the rat uterine estrogen receptor compared to its potent isomer, 17β-estradiol. The RBA of 17α-estradiol is approximately 3.068% of that of 17β-estradiol (where 17β-estradiol is set at 100%) oup.com. Further methylation at the 3-position is expected to decrease this affinity even more. For comparison, the RBA of 3-methylestriol for the ER is 0.022% oup.com. This suggests that 3-O-Methyl 17α-Estradiol likely acts as a very weak estrogen agonist.
The functional consequences of this reduced binding affinity are typically assessed in estrogen-responsive cell lines, such as MCF-7 human breast cancer cells (for ERα-mediated activity) and Ishikawa human endometrial adenocarcinoma cells (which also express ERs). In these cells, estrogenic compounds can stimulate proliferation or induce the activity of specific enzymes like alkaline phosphatase. It is anticipated that 3-O-Methyl 17α-Estradiol would induce these effects only at significantly higher concentrations compared to 17β-estradiol or even 17α-estradiol.
Table 1: Relative Binding Affinities of Selected Estrogens for the Estrogen Receptor
| Compound | Relative Binding Affinity (%) |
|---|---|
| 17β-Estradiol | 100 |
| 17α-Estradiol | 3.068 oup.com |
| Estrone (B1671321) | 7.309 oup.com |
| Estriol | 9.719 oup.com |
| 3-Methylestriol | 0.022 oup.com |
Data is relative to 17β-Estradiol (set at 100%) for the rat uterine estrogen receptor.
Neuroprotective Effects of 17α-Estradiol and its Methylated Analogues in Neuronal Cell Culture Models
Estradiol (B170435) and its derivatives have demonstrated significant neuroprotective effects in various in vitro models of neuronal injury. Studies have shown that 17α-estradiol, despite its weak estrogenicity, can protect neuronal cells from insults such as serum deprivation and oxidative stress nih.gov.
In human neuroblastoma SK-N-SH cells, both 17β-estradiol and 17α-estradiol have been shown to provide protection against cell death induced by serum deprivation nih.gov. Notably, a significant portion of this neuroprotective effect appears to be independent of classical estrogen receptor signaling, as it is not fully blocked by the ER antagonist tamoxifen (B1202) nih.gov. This suggests that the neuroprotective actions of these estrogens may be mediated through alternative pathways, potentially involving membrane-associated estrogen receptors or direct antioxidant effects.
While direct studies on 3-O-Methyl 17α-Estradiol are limited, the findings for 17α-estradiol suggest that its methylated analogue may also possess neuroprotective properties. The methylation at the 3-position could influence its ability to interact with cellular membranes and other signaling molecules, thereby modulating its neuroprotective efficacy.
Table 2: Neuroprotective Effects of Estradiol Isomers on SK-N-SH Cells
| Treatment | Insult | Outcome | Reference |
|---|---|---|---|
| 17α-Estradiol | Serum Deprivation | Increased cell survival | nih.gov |
| 17β-Estradiol | Serum Deprivation | Increased cell survival | nih.gov |
SK-N-SH is a human neuroblastoma cell line.
Antioxidant Properties of 17α-Estradiol and Derivatives in Cellular Oxidative Stress Assays
The chemical structure of estrogens, particularly the phenolic A-ring, endows them with antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation nih.govresearchgate.net.
The antioxidant activity of estrogens is influenced by their chemical structure. Methylation of the phenolic hydroxyl group, as in 3-O-Methyl 17α-Estradiol, is known to affect the antioxidant capacity. In some cases, O-methylation can enhance antioxidant properties. For example, the 2- and 4-methoxyestrogens have been shown to be potent inhibitors of lipid peroxidation nih.gov. This suggests that 3-O-Methyl 17α-Estradiol may also exhibit significant antioxidant activity.
Cellular oxidative stress assays, which measure the ability of a compound to protect cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂), are used to evaluate these properties. It is plausible that 3-O-Methyl 17α-Estradiol could protect neuronal and other cell types from oxidative stress-induced cell death, a key mechanism in various neurodegenerative diseases.
Table 3: Antioxidant Potential of Estrogen Derivatives
| Compound Type | Antioxidant Mechanism | Potential Effect | Reference |
|---|---|---|---|
| Phenolic Estrogens | Free radical scavenging | Inhibition of lipid peroxidation | nih.govresearchgate.net |
| Methoxyestrogens | Inhibition of lipid peroxidation | Potent antioxidant activity | nih.gov |
Modulation of Cellular Transport Systems by Estradiol Ethers (e.g., Hexose (B10828440) Uptake in Hepatocytes)
Estradiol and its derivatives can modulate the function of cellular transport systems, including the uptake of essential nutrients like glucose. In isolated rat hepatocytes, estrogens have been shown to stimulate the uptake of 3-O-methyl-D-glucose, a non-metabolizable glucose analog used to measure glucose transport drniknejad.ir.
This stimulatory effect on hexose transport is a rapid, non-genomic action of estrogens. The study on isolated rat hepatocytes demonstrated that 17β-estradiol and the synthetic estrogen 17α-ethynyl estradiol increased the maximal velocity (Vmax) of the glucose transport system without altering its affinity (Km) for the substrate drniknejad.ir. This indicates an increase in the number or activity of glucose transporters at the cell surface.
Although 17α-estradiol was found to be less potent than 17β-estradiol in stimulating glucose uptake, it still produced a measurable effect drniknejad.ir. As an estradiol ether, 3-O-Methyl 17α-Estradiol would be expected to share some of these properties. The presence of the methyl group might influence its interaction with the cell membrane and the glucose transport machinery. Further studies are needed to fully characterize the specific effects of 3-O-Methyl 17α-Estradiol on hexose uptake in hepatocytes and other cell types.
Table 4: Effect of Estrogens on 3-O-Methyl-D-Glucose (3-OMG) Uptake in Isolated Rat Hepatocytes
| Estrogen | Effect on 3-OMG Uptake | Mechanism | Reference |
|---|---|---|---|
| 17β-Estradiol | Stimulation | Increase in Vmax | drniknejad.ir |
| 17α-Ethynyl Estradiol | Stimulation | Increase in Vmax | drniknejad.ir |
| 17α-Estradiol | Weaker Stimulation | - | drniknejad.ir |
In Vivo Animal Model Investigations
Evaluation of Neuroprotective Efficacy of 17α-Estradiol and Methylated Analogues in Animal Models of Neurological Insult
The neuroprotective effects of estrogens observed in vitro have been further investigated in various animal models of neurological damage, such as ischemic stroke. These studies have provided evidence for the in vivo efficacy of these compounds in reducing neuronal damage and improving functional outcomes.
Preclinical studies have shown that 17β-estradiol administration can significantly reduce the infarct volume in animal models of stroke nih.govfrontiersin.org. This neuroprotection is often associated with the activation of pro-survival signaling pathways in the brain.
While 17α-estradiol is a weaker estrogen, it has also been shown to possess neuroprotective properties in vivo. Its potential as a neuroprotective agent is particularly interesting because its lower estrogenic activity might translate to a better safety profile, with fewer feminizing side effects nih.gov. The neuroprotective effects of 17α-estradiol are thought to be mediated, at least in part, through mechanisms independent of classical estrogen receptors, such as antioxidant effects and modulation of cerebral blood flow.
Although direct in vivo studies on the neuroprotective efficacy of 3-O-Methyl 17α-Estradiol are not widely available, the promising results obtained with 17α-estradiol suggest that its 3-O-methylated derivative could also be a candidate for neuroprotection in conditions like stroke and other neurodegenerative disorders. Future research should focus on evaluating the efficacy of 3-O-Methyl 17α-Estradiol in relevant animal models of neurological insult to determine its therapeutic potential.
Table 5: Neuroprotective Effects of Estradiol in Animal Models of Ischemic Stroke
| Compound | Animal Model | Outcome | Reference |
|---|---|---|---|
| 17β-Estradiol | Rodent models of stroke | Reduced infarct volume | nih.govfrontiersin.org |
| Non-feminizing Estrogens | Animal models of brain ischemia | Potential for neuroprotection | nih.gov |
Impact on Metabolic Homeostasis by 17α-Estradiol in Rodent Models
In male mice, 17α-E2 has been shown to alleviate the negative metabolic consequences of a high-fat diet by reducing the accumulation of diacylglycerol (DAG) and inflammatory cytokine levels in skeletal muscle. physiology.orgnih.gov It also influences the abundance of proteins related to lipolysis and β-oxidation. physiology.orgnih.gov While female mice also show some benefits, such as reduced fat mass and preserved muscle mass, the effects on inflammatory markers and lipid metabolism are less pronounced compared to males. physiology.orgnih.gov The positive metabolic effects of 17α-E2 are not limited to mice, as it has also been shown to improve metabolic parameters in male rats. nih.gov
The mechanisms underlying these benefits are thought to involve estrogen receptor α (ERα), as the beneficial metabolic effects of 17α-E2 are largely absent in male mice lacking this receptor. nih.gov The liver and hypothalamus are considered key tissues through which 17α-E2 exerts its metabolic influence. nih.gov
17α-Estradiol has been shown to improve hepatic insulin (B600854) sensitivity in male mice. nih.govnih.gov Research indicates that 17α-E2 treatment can lead to reduced fasting insulin levels, suggesting an enhancement of the body's response to insulin. nih.govnih.gov This improvement in insulin sensitivity is a key factor in maintaining glucose homeostasis.
The effects of estrogens on insulin sensitivity are linked to the transcription factor Foxo1. diabetesjournals.orgusda.gov Studies with 17β-estradiol have demonstrated that its ability to improve insulin sensitivity and suppress gluconeogenesis is dependent on hepatic Foxo1. diabetesjournals.orgusda.gov While the direct interaction of 17α-E2 with Foxo1 is still under investigation, the established role of ERα in mediating 17α-E2's effects suggests a potential overlap in signaling pathways. nih.gov In male mice, 17α-E2 has been found to uncouple insulin-like growth factor 1 (IGF1) production from insulin sensitivity, a mechanism that may contribute to its lifespan-extending effects. nih.gov
Interestingly, the metabolic benefits of 17α-E2 on systemic metabolic regulation in female mice appear to be partially controlled by estrogen receptor β (ERβ), highlighting a sex-specific difference in the molecular mechanisms of action. nih.govdntb.gov.uaresearchgate.net
17α-Estradiol has a significant positive impact on liver health in rodent models, particularly in the context of diet-induced obesity. nih.govdntb.gov.uaresearchgate.net Treatment with 17α-E2 has been shown to significantly reduce liver mass and reverse hepatic steatosis (fatty liver) in male mice fed a high-fat diet. nih.govnih.govresearchgate.net These beneficial effects on liver pathology have been confirmed through histological assessment. nih.govresearchgate.net
The reduction in hepatic steatosis is associated with the downregulation of stearoyl-CoA desaturase-1 (SCD1), a key enzyme in lipogenesis. nih.govresearchgate.net The ability of 17α-E2 to suppress SCD1 and transforming growth factor β1 (TGF-β1) production, both of which are involved in the activation of hepatic stellate cells and liver fibrosis, is partially dependent on ERβ in male mice. nih.govdntb.gov.uaresearchgate.net Furthermore, 17α-E2 has been shown to directly suppress SCD1 production in cultured hepatocytes and hepatic stellate cells, indicating a direct cellular mechanism of action. researchgate.net
In addition to reducing steatosis, 17α-E2 has been found to attenuate liver fibrosis by modulating collagen turnover rates in male mice. nih.gov These findings suggest that 17α-E2 can mitigate liver damage and promote a healthier liver phenotype.
Table 1: Effects of 17α-Estradiol on Metabolic Parameters in Rodent Models
| Parameter | Model System | Effect of 17α-Estradiol | Citation |
|---|---|---|---|
| Hepatic Insulin Sensitivity | Male Mice | Improved | nih.govnih.gov |
| Fasting Insulin | Male Mice | Reduced | nih.govnih.gov |
| Liver Mass | Male Mice (High-Fat Diet) | Reduced | nih.govresearchgate.net |
| Hepatic Steatosis | Male Mice (High-Fat Diet) | Reversed | nih.govnih.govresearchgate.net |
| SCD1 Protein Levels (Liver) | Male Mice | Suppressed | nih.govnih.govresearchgate.net |
| Liver Fibrosis | Male Mice | Attenuated | nih.gov |
Cardioprotective Actions of Related Steroids in Ischemia-Reperfusion Injury Models
While direct studies on 3-O-Methyl 17α-Estradiol in cardiac ischemia-reperfusion injury are limited, research on related estrogens, particularly 17β-estradiol, provides significant insights into potential cardioprotective mechanisms. 17β-estradiol has been shown to protect the heart against ischemia-reperfusion injury. nih.govoup.comahajournals.org This protection is demonstrated by a reduction in infarct size following an ischemic event. nih.govahajournals.org
The cardioprotective effects of 17β-estradiol are believed to be mediated through estrogen receptors. nih.govoup.com In contrast, 17α-estradiol, which has a lower affinity for classical estrogen receptors, has been found to be ineffective in reducing infarct size in some studies, suggesting that receptor-mediated actions are crucial for this protective effect. oup.com The mechanisms implicated in 17β-estradiol's cardioprotection include the augmentation of endogenous nitric oxide release and the opening of calcium-activated potassium channels. ahajournals.org
Short-term treatment with 17β-estradiol at the onset of reperfusion has been shown to be protective, similar to ischemic postconditioning. nih.gov This effect is associated with an increase in brain natriuretic peptide expression and a decrease in tumor necrosis factor-alpha. nih.gov However, long-term estrogen substitution has been shown to potentially attenuate the protective effects of pacing postconditioning. nih.gov
Influence on Endocrine Feedback Loops by Estradiol Derivatives (e.g., Luteinizing Hormone Secretion)
Estradiol and its derivatives play a crucial role in regulating the hypothalamic-pituitary-gonadal axis, including the secretion of luteinizing hormone (LH). Studies on 17β-estradiol have shown that it can stimulate the release of LH. nih.govnih.gov This effect is mediated through actions at both the hypothalamus, by increasing gonadotropin-releasing hormone (GnRH) production, and at the pituitary, by potentiating the action of GnRH. nih.gov
In contrast, chronic treatment with 17α-estradiol in male mice did not alter plasma concentrations of LH or follicle-stimulating hormone (FSH). nih.gov This suggests that at the doses commonly used in aging research, 17α-E2 does not significantly disrupt the normal endocrine feedback loops governing gonadotropin secretion. nih.gov This lack of effect on LH and FSH is consistent with the non-feminizing properties of 17α-estradiol.
Investigations into Non-Feminizing Properties of 17α-Estradiol and its Derivatives
A significant area of research for 17α-estradiol and its derivatives is their potential to confer the beneficial effects of estrogens without the associated feminizing side effects. nih.govelsevierpure.com 17α-Estradiol is considered a non-feminizing estrogen because it has a significantly lower binding affinity for the classical estrogen receptors, ERα and ERβ, compared to 17β-estradiol. nih.govmdpi.com
In preclinical studies, 17α-estradiol has been shown to provide neuroprotective and metabolic benefits without causing feminization in male rodents. nih.govelsevierpure.com For instance, unlike 17β-estradiol, 17α-estradiol did not increase uterine weight in ovariectomized rats, a classic indicator of feminizing action. nih.gov Furthermore, chronic treatment with 17α-estradiol in male mice did not adversely affect testes mass, seminiferous tubule morphology, or sperm parameters. nih.gov It also did not alter plasma levels of 17β-estradiol or estrone, while mildly increasing testosterone (B1683101) levels. nih.gov These findings support the characterization of 17α-estradiol as a non-feminizing steroid, making it an attractive candidate for therapeutic development for age-related conditions in males. nih.govnih.gov
Table 2: Investigated Properties of 17α-Estradiol and Related Compounds
| Compound | Investigated Property | Model System | Key Finding | Citation |
|---|---|---|---|---|
| 17α-Estradiol | Metabolic Homeostasis | Rodent Models | Improves metabolic parameters, particularly in males, without significant feminization. | physiology.orgnih.govresearchgate.netbiorxiv.orgnih.govnih.govdntb.gov.ua |
| 17β-Estradiol | Cardioprotection | Ischemia-Reperfusion Models | Reduces infarct size through estrogen receptor-mediated mechanisms. | nih.govoup.comahajournals.org |
| 17α-Estradiol | Endocrine Feedback | Male Mice | Does not significantly alter plasma LH or FSH concentrations at therapeutic doses. | nih.gov |
| 17α-Estradiol | Non-Feminizing Properties | Rodent Models | Provides benefits without increasing uterine weight or negatively impacting male reproductive parameters. | nih.govnih.govelsevierpure.com |
Metabolism and Biotransformation of 3 O Methyl Estradiol Derivatives
De-etherification and Hydrolytic Cleavage of the 3-O-Methyl Group in Vivo and In Vitro
The conversion of 3-O-methyl estradiol (B170435) derivatives to their corresponding catechols is a crucial activation step, as the methyl ether itself is generally considered to be biologically inactive. This de-etherification is primarily an oxidative process mediated by cytochrome P450 (CYP) enzymes.
In vitro studies using rat liver microsomes have demonstrated that the de-etherification of estradiol 3-propyl ether, a compound structurally similar to 3-O-methyl estradiol, occurs mainly in the microsomal fraction and is dependent on oxygen and NADPH. nih.gov This process is catalyzed by a microsomal oxidative system that is analogous to the one responsible for the demethylation of estrogen methyl ethers. nih.gov The de-etherification leads to the formation of the corresponding phenolic steroids, such as estradiol and estrone (B1671321). nih.gov
A well-studied example of in vivo de-etherification is that of mestranol (B1676317), the 3-methyl ether of ethinylestradiol. Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol. wikipedia.org The conversion efficiency of mestranol to ethinylestradiol is approximately 70%. Pharmacokinetically, a 50 µg oral dose of mestranol is considered bioequivalent to a 35 µg dose of ethinylestradiol. nih.gov
The hydrolytic cleavage of the 3-O-methyl group is a key step in the bioactivation of these compounds, allowing them to interact with estrogen receptors.
Phase I Metabolic Pathways
Phase I metabolism of 3-O-methyl estradiol derivatives involves the introduction or exposure of functional groups, primarily through hydroxylation and O-dealkylation reactions. These reactions are predominantly catalyzed by the cytochrome P450 superfamily of enzymes. nih.gov
Hydroxylation can occur at various positions on the steroid nucleus, leading to a variety of metabolites. Studies on the metabolism of 3-methoxy-17β-estradiol by the fungus Aspergillus alliaceus have provided insights into potential hydroxylation pathways. In these studies, preparative-scale incubations resulted in good yields of several hydroxylated metabolites, including 6β-hydroxy-17β-estradiol, 4-hydroxy-17β-estradiol, and 4,6β-dihydroxy-17β-estradiol. nih.gov
Aromatic hydroxylation at the C2 and C4 positions of the A ring is a major route of estradiol metabolism, catalyzed by various CYP isoforms. wikipedia.orgresearchgate.net In the liver, the primary enzymes responsible for 2-hydroxylation are CYP1A2 and CYP3A4, while CYP1A1 is more active in extrahepatic tissues. nih.gov CYP1B1, which is highly expressed in estrogen target tissues like the breast and uterus, specifically catalyzes the 4-hydroxylation of estradiol. nih.govnih.gov Although direct studies on 3-O-methyl 17α-estradiol are limited, it is expected to undergo similar hydroxylation patterns.
Table 1: Major Cytochrome P450 Isoforms Involved in Estradiol Hydroxylation
| CYP Isoform | Primary Site of Expression | Major Hydroxylation Product |
| CYP1A1 | Extrahepatic tissues (e.g., breast, uterus) | 2-hydroxyestradiol |
| CYP1A2 | Liver | 2-hydroxyestradiol |
| CYP1B1 | Extrahepatic tissues (e.g., breast, uterus, ovary) | 4-hydroxyestradiol |
| CYP3A4 | Liver | 2-hydroxyestradiol |
This table summarizes the primary roles of different CYP450 isoforms in the hydroxylation of estradiol, which is expected to be similar for its 3-O-methyl ether derivatives following de-etherification.
O-dealkylation is the enzymatic cleavage of the methyl group from the 3-position, converting the methoxy (B1213986) estrogen into a catechol estrogen. This reaction is a critical step for the biological activation of 3-O-methyl estradiol derivatives. wikipedia.org The process is primarily carried out by hepatic cytochrome P450 enzymes. nih.gov
Mechanistically, CYP450-catalyzed O-dealkylation involves the hydroxylation of the methyl group's carbon atom, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated estrogen and formaldehyde. mdpi.com
Studies with Aspergillus alliaceus have also demonstrated O-dealkylation of 3-methoxy-17β-estradiol, leading to the formation of catechol estrogens which are then further hydroxylated. nih.govnih.gov
Phase II Metabolic Pathways: Conjugation Reactions (e.g., Glucuronidation, Sulfation) of 17α-Estradiol Metabolites
Following Phase I metabolism, 17α-estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. The two main conjugation pathways are glucuronidation and sulfation. researchgate.net
Glucuronidation: This process involves the attachment of glucuronic acid to the estrogen molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com Glucuronidation can occur at both the 3- and 17-hydroxyl groups of estradiol. oup.com For 17β-estradiol, the 17β-position appears to be the predominant site of glucuronidation. oup.com Estradiol glucuronides are primarily excreted in the urine. wikipedia.org Studies on the glucuronidation of the enantiomer of 17β-estradiol have shown that the pattern of UGTs involved resembles that for 17α-estradiol. nih.govnih.gov Several human UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, and UGT1A10, have been shown to catalyze the glucuronidation of estradiol and/or estrone. oup.com
Sulfation: This reaction involves the transfer of a sulfonate group to the estrogen, catalyzed by sulfotransferases (SULTs). oup.com Sulfation of estrone and estradiol primarily occurs at the 3-phenolic group. oup.com In human liver, the thermostable form of phenol (B47542) sulfotransferase (TS PST) is predominantly responsible for the sulfation of estradiol, while dehydroepiandrosterone (B1670201) sulfotransferase (DHEA ST) is the major enzyme for estrone sulfation. nih.gov Estrogen sulfotransferases are present in various tissues, including the liver, intestine, kidney, and breast. oup.com
Table 2: Key Enzymes in Phase II Conjugation of Estradiol Metabolites
| Conjugation Reaction | Enzyme Family | Primary Site of Action on Estradiol |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3- and 17-hydroxyl groups |
| Sulfation | Sulfotransferases (SULTs) | 3-phenolic hydroxyl group |
Tissue-Specific Metabolic Differences (e.g., Hepatic vs. Extrahepatic De-etherification)
The metabolism of estrogen derivatives, including de-etherification, is not confined to the liver. While the liver is the principal site of estrogen metabolism due to the high expression of various CYP and conjugating enzymes, significant metabolic activity also occurs in extrahepatic tissues. researchgate.netclinpgx.org
Hepatic Metabolism: The liver plays a central role in the first-pass metabolism of orally administered estrogens. news-medical.net Hepatic de-etherification of estradiol ethers is carried out by a microsomal oxidative system involving cytochrome P450. nih.gov The liver is also the primary site for the hydroxylation and subsequent conjugation of estrogens. researchgate.net
Extrahepatic Metabolism: Estrogen target tissues, such as the breast, uterus, and brain, also possess the enzymatic machinery to metabolize estrogens. nih.govresearchgate.net This local metabolism can significantly influence the concentration of active estrogens within these tissues. For instance, CYP1B1, the primary enzyme for 4-hydroxylation of estradiol, is highly expressed in breast and uterine tissues, suggesting a potential for local production of catechol estrogens. nih.gov The presence of steroid sulfatase in tumors can convert inactive estrogen sulfates back into active estrogens, highlighting the importance of local metabolic control. nih.govresearchgate.net While direct evidence for extrahepatic de-etherification of 3-O-methyl 17α-estradiol is scarce, the presence of CYP enzymes in these tissues suggests that this process is likely to occur.
Pharmacokinetic Implications of 3-O-Methyl Substitution (e.g., Bioavailability, Metabolic Stability)
The substitution of a methyl group at the 3-position of the estradiol molecule has significant pharmacokinetic consequences, primarily affecting its bioavailability and metabolic stability.
Bioavailability: Oral administration of natural estradiol results in low bioavailability due to extensive first-pass metabolism in the liver. news-medical.net The 3-O-methyl group in compounds like mestranol protects the phenolic hydroxyl group from immediate conjugation, thereby increasing oral bioavailability. wikipedia.org After absorption, the methyl group is cleaved in the liver to release the active estrogen. wikipedia.org This prodrug strategy allows for effective oral administration.
Metabolic Stability: The 3-O-methyl group enhances the metabolic stability of the estrogen molecule by preventing rapid Phase II conjugation at the 3-position. wikipedia.org This leads to a more sustained release of the active hormone following de-etherification. The elimination half-life of mestranol itself is relatively short (around 50 minutes), but its active metabolite, ethinylestradiol, has a much longer half-life of 7 to 36 hours, indicating a prolonged pharmacological effect. wikipedia.org
Advanced Analytical Methodologies for 3 O Methyl 17α Estradiol Research
Quantitative Analysis in Biological Matrices (e.g., Serum, Urine, Tissue Extracts)
The accurate measurement of 3-O-Methyl 17α-Estradiol in biological matrices such as serum, urine, and tissue extracts is paramount for understanding its physiological and pathological roles. Due to the typically low concentrations of steroid metabolites and the complexity of these matrices, highly sensitive and specific analytical methods are required. Chromatography coupled with mass spectrometry has become the gold standard, largely replacing less reliable conventional techniques. nih.govfarmaciajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS), and particularly its tandem version (GC-MS/MS), is a powerful and well-established technique for steroid analysis. nih.gov For compounds like 3-O-Methyl 17α-Estradiol, which are not sufficiently volatile for direct GC analysis, a crucial derivatization step is necessary. This chemical modification enhances volatility and improves chromatographic behavior and ionization efficiency. endocrine-abstracts.orgmst.dk
Common derivatization strategies for estrogens and their metabolites include the formation of trimethylsilyl (B98337) (TMS) ethers or perfluoroacyl esters. nih.gov For instance, a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization has been successfully used to analyze a panel of 19 estrogens, including the related compound 3-Methoxy-Estradiol (3-MeO-E2). nih.gov This dual derivatization protects the active hydrogens on both phenolic and aliphatic hydroxyl groups, leading to enhanced specificity and sensitivity. nih.gov
In a typical GC-MS/MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. A high-temperature, cross-linked dimethyl polysiloxane capillary column is often used for this purpose. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. By operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, the instrument can selectively detect characteristic ions of the target analyte, providing excellent sensitivity and specificity. For the EOC-PFP derivative of 3-MeO-E2, characteristic ions at m/z 284 and 432 have been used for monitoring. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Extractive Ethoxycarbonlyation (EOC) and Pentafluoropropionyl (PFP) | nih.gov |
| GC Column | MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) | nih.gov |
| Injection Mode | Split mode (10:1) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Oven Program | Initial 270°C, ramp to 300°C at 6°C/min, then to 330°C at 10°C/min | nih.gov |
| MS Detection | Selected Ion Monitoring (SIM) | nih.gov |
| Characteristic Ions (m/z) | 284, 432 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for many clinical and research applications involving steroid hormones due to its high throughput, specificity, and ability to analyze a wide range of metabolites, including conjugated forms, often with simpler sample preparation than GC-MS. nih.govnih.gov
For the analysis of 3-O-Methyl 17α-Estradiol and other estrogen metabolites, which are present at very low concentrations (pg/mL to ng/mL range), enhancing ionization efficiency is often necessary. nih.govnih.gov While some methods analyze estrogens without derivatization, particularly with advancements in mass spectrometer sensitivity, derivatization is frequently employed to achieve the lowest limits of quantification. nih.gov Dansylation, the reaction of the analyte with dansyl chloride, is a common strategy that significantly improves the ionization of estrogens in positive ion mode electrospray ionization (ESI), thereby boosting sensitivity. nih.govresearchgate.net
The process typically involves a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances from the biological matrix. waters.comphenomenex.com The extracted and derivatized sample is then injected into the LC system. Reversed-phase chromatography, often using C8 or C18 columns, is typically used to separate the analytes before they enter the mass spectrometer. farmaciajournal.com The MS/MS is operated in MRM mode, monitoring a specific precursor ion to product ion transition for the analyte and its isotope-labeled internal standard, which ensures high selectivity and accurate quantification. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) | nih.govwaters.com |
| Derivatization | Dansyl chloride (optional, for enhanced sensitivity) | nih.govresearchgate.net |
| LC Column | Reversed-phase C18 or C8 | farmaciajournal.comwaters.com |
| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile, often with modifiers like ammonium (B1175870) hydroxide | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
| LLOQ | Can achieve sub-picomolar to low picomolar ranges (e.g., 0.16 pg/mL for Estradiol) | nih.gov |
Application of Isotope-Labeled Internal Standards for Quantification
The use of stable isotope-labeled internal standards is fundamental to achieving high accuracy and precision in mass spectrometry-based quantification. nih.gov This technique, known as isotope dilution mass spectrometry, involves adding a known amount of a labeled version of the analyte (e.g., containing deuterium, ²H, or carbon-13, ¹³C) to the sample before any extraction or processing steps. researchgate.netlumiprobe.com
For the analysis of 3-O-Methyl 17α-Estradiol, an ideal internal standard would be 3-O-Methyl 17α-Estradiol labeled with several stable isotopes. Because this specific labeled compound may not be commercially available, researchers often use structurally similar labeled standards, such as deuterated forms of 17β-Estradiol (e.g., Estradiol-d3 or Estradiol-d4) or ¹³C-labeled estradiol. researchgate.netlumiprobe.com
The internal standard co-elutes with the unlabeled analyte and experiences identical conditions during sample preparation, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. researchgate.net The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. Quantification is based on the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, which corrects for experimental variability and matrix effects, leading to highly reliable results. researchgate.net
Method Validation for Sensitivity, Selectivity, and Accuracy in Complex Samples
To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo rigorous validation. mdpi.comnih.gov For the quantification of 3-O-Methyl 17α-Estradiol in complex biological samples, method validation assesses key performance characteristics, including sensitivity, selectivity, and accuracy. nih.gov
Sensitivity is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For estrogen metabolites, methods are often validated to achieve LLOQs in the low pg/mL range. nih.govmdpi.com
Selectivity (or specificity) is the ability of the method to measure the target analyte without interference from other components in the sample, such as other steroids, metabolites, or matrix components. mdpi.com In MS/MS methods, selectivity is achieved by monitoring specific precursor-product ion transitions. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations and is often expressed as percent recovery or percent bias. mdpi.com Validated methods for steroids typically demonstrate accuracies within ±15-20% of the nominal value. nih.govresearchgate.net
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at both intra-day (within a single run) and inter-day (between different runs) levels. nih.govnih.gov For steroid analysis, a precision of <15-20% CV is generally considered acceptable. nih.gov
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | nih.govmdpi.com |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 pg/mL (varies by analyte and method) | nih.govnih.gov |
| Accuracy (% Bias or Recovery) | Within 80-120% of nominal value | mdpi.comnih.gov |
| Precision (% CV) | ≤ 15-20% | nih.govnih.gov |
| Selectivity | No significant interference at the retention time of the analyte | mdpi.com |
Limitations of Conventional Immunoassays in Estradiol Derivative Analysis
While immunoassays have been widely used for hormone measurement due to their simplicity and high throughput, they have significant limitations, especially for the analysis of estradiol and its derivatives. endocrine-abstracts.org The primary drawback is a lack of specificity, which arises from the cross-reactivity of the antibodies used in the assay. waters.com
Antibodies designed to bind to estradiol may also bind to other structurally similar molecules, such as its metabolites. nih.govnih.gov A methylated derivative like 3-O-Methyl 17α-Estradiol shares the core steroid structure with estradiol, creating a high potential for cross-reactivity. This leads to an overestimation of the true estradiol concentration and an inability to distinguish between the parent hormone and its metabolites. researchgate.net Studies have shown that even closely related metabolites like 2-methoxy-estradiol can exhibit weak cross-reactivity (0.05-0.5%) in some estradiol immunoassays. nih.gov Furthermore, certain medications, such as fulvestrant, can significantly interfere with some estradiol immunoassays, leading to falsely elevated results. endocrine-abstracts.org
Another major limitation is the lack of sensitivity. Many immunoassays cannot accurately measure the very low concentrations of estrogens found in certain populations, such as postmenopausal women, men, and children, or in specific biological compartments. endocrine-abstracts.org Mass spectrometry-based methods overcome these limitations by providing superior specificity through chromatographic separation and mass-based detection, making them the reference standard for steroid hormone research. researchgate.net
Current Research Gaps and Future Academic Directions
Comprehensive Characterization of 3-O-Methyl 17α-Estradiol's Full Biological Profile
A foundational gap in the current body of knowledge is the absence of a complete biological profile for 3-O-Methyl 17α-Estradiol. While its parent compound, 17α-estradiol, exhibits weak estrogenic activity, the impact of 3-O-methylation on this profile is unknown. wikipedia.org This modification could potentially alter its metabolic stability, receptor binding affinity, and tissue selectivity.
Future research should focus on:
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 3-O-Methyl 17α-Estradiol is crucial to understand its bioavailability and persistence in biological systems.
Broad-Spectrum Biological Screening: A comprehensive screening of its effects across various physiological systems, including the endocrine, nervous, cardiovascular, and immune systems, is necessary to identify its primary and off-target effects.
Elucidation of Specific Signaling Pathways and Receptor Subtype Contributions
The mechanisms through which estrogens exert their effects are multifaceted, involving both classical nuclear receptor signaling and rapid non-genomic pathways. cusabio.comnih.govnih.govresearchgate.netcreative-diagnostics.com For 3-O-Methyl 17α-Estradiol, the specific signaling cascades it activates and its preference for estrogen receptor (ER) subtypes, ERα and ERβ, remain uncharacterized. The parent compound, 17α-estradiol, has shown preferential affinity for ERα over ERβ and has been suggested as a potential ligand for the brain-expressed ER-X. wikipedia.org
Key areas for future investigation include:
Receptor Binding Affinity: Quantitative binding assays are needed to determine the affinity of 3-O-Methyl 17α-Estradiol for ERα, ERβ, and other potential receptors like G-protein coupled estrogen receptor (GPER). nih.gov
Genomic vs. Non-Genomic Pathways: Research should aim to distinguish between the compound's ability to modulate gene expression through nuclear estrogen response elements (EREs) and its capacity to trigger rapid intracellular signaling cascades. cusabio.comnih.govresearchgate.net
Receptor Dimerization and Cofactor Recruitment: Investigating how the binding of 3-O-Methyl 17α-Estradiol influences ER dimerization (homodimers vs. heterodimers) and the subsequent recruitment of co-activators or co-repressors will provide deeper insights into its transcriptional regulatory activity.
Structure-Activity Relationship (SAR) Studies for Optimized Derivative Design
Understanding the relationship between the chemical structure of 3-O-Methyl 17α-Estradiol and its biological activity is fundamental for the rational design of novel derivatives with enhanced therapeutic properties. Modifications at both the 3-O and 17α positions of the estradiol (B170435) scaffold are known to significantly impact biological function. uomustansiriyah.edu.iqyoutube.comacs.org
Future SAR studies should explore:
Modifications of the 3-O-Methyl Group: Investigating the effects of varying the alkyl chain length or introducing other functional groups at the 3-position could modulate potency and selectivity.
Alterations at the 17α-Position: While defining the compound, further modifications at or around the 17α-hydroxyl group could be explored to fine-tune its interaction with the receptor ligand-binding pocket.
Introduction of Other Functional Groups: The addition of moieties at other positions on the steroid nucleus could be systematically explored to enhance desired activities and reduce potential off-target effects.
| Position of Modification | Type of Modification | Potential Impact on Activity |
|---|---|---|
| 3-O Position | Varying alkyl chain length | Alter metabolic stability and receptor affinity |
| 17α-Position | Substitution of hydroxyl group | Modify binding pocket interaction and potency |
| Other positions on steroid nucleus | Addition of functional groups | Enhance target specificity and reduce off-target effects |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To accurately dissect the mechanisms of action of 3-O-Methyl 17α-Estradiol, the development and utilization of sophisticated research models are indispensable. Current in vitro models for studying estrogenic compounds range from cell-free receptor binding assays to complex 3D cell cultures and organoids. nih.govnih.govoup.comnih.govmdpi.comoup.comtechnologynetworks.commdpi.comdrugtargetreview.comcriver.com
Future directions in model development should include:
High-Throughput In Vitro Assays: The use of high-content screening platforms with genetically engineered cell lines expressing specific ER subtypes can facilitate the rapid assessment of the compound's activity and signaling pathway engagement. nih.govoup.com
Tissue-Specific and 3D Culture Models: Employing organoid and spheroid cultures that better mimic the physiological complexity of target tissues (e.g., neuronal, breast, bone) will provide more relevant data on the compound's effects in a microenvironment. nih.govdrugtargetreview.com
Integration of Multi-Omics Approaches for Systems Biology Understanding
A systems-level understanding of the biological impact of 3-O-Methyl 17α-Estradiol requires the integration of multiple "omics" technologies. This approach can reveal the global changes in gene expression, protein levels, and metabolic profiles induced by the compound, offering a holistic view of its mechanism of action. biorxiv.orgnih.govresearchgate.netnih.govnih.govnih.gov
Future research should integrate:
Transcriptomics (RNA-Seq): To identify the full spectrum of genes regulated by 3-O-Methyl 17α-Estradiol in various target cells and tissues.
Proteomics: To analyze the changes in protein expression and post-translational modifications, providing a functional context to the transcriptomic data.
Metabolomics: To assess the impact of the compound on cellular metabolism and identify key metabolic pathways that are modulated.
Epigenomics: To investigate whether 3-O-Methyl 17α-Estradiol induces epigenetic modifications, such as DNA methylation or histone acetylation, which can have long-lasting effects on gene expression. nih.govfrontiersin.org
By pursuing these integrated research directions, the scientific community can begin to fill the significant knowledge gaps surrounding 3-O-Methyl 17α-Estradiol, paving the way for a comprehensive understanding of its biological functions and a thorough evaluation of its potential as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key structural features distinguishing 3-O-Methyl 17α-Estradiol from other estradiol derivatives?
- Methodological Answer : Structural differentiation relies on identifying the methyl ether group at the 3-hydroxyl position and the stereochemistry of the 17α-configuration. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HR-MS) are critical. For example, the methyl ether substitution at C3 reduces polarity compared to non-methylated analogs, influencing chromatographic retention times in HPLC analysis. Comparative analysis with structurally similar compounds like mestranol (3-methoxy-17α-ethinylestradiol) can clarify functional group positioning .
Q. What safety precautions are necessary when handling 3-O-Methyl 17α-Estradiol in laboratory settings?
- Methodological Answer : Adhere to OSHA and EU safety guidelines:
- Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
- Store in a locked, temperature-controlled environment (-20°C) to maintain stability .
- Avoid environmental release; collect spills using absorbent materials and dispose of waste via certified hazardous waste protocols .
- Use fume hoods for weighing and handling powdered forms to minimize inhalation risks .
Q. Which analytical techniques are recommended for quantifying 3-O-Methyl 17α-Estradiol in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with gradient elution (methanol/water + 0.1% formic acid) for separation. Use deuterated internal standards (e.g., 17β-estradiol-d4) to correct for matrix effects .
- Immunoassays : Validate specificity using cross-reactivity panels to exclude interference from endogenous estrogens .
- Quality Control : Include reference standards traceable to pharmacopeial guidelines (USP/EP) for method validation .
Advanced Research Questions
Q. How can researchers design dose-response studies for 3-O-Methyl 17α-Estradiol in aging-related research using animal models?
- Methodological Answer :
- Model Selection : Use UM-HET3 mice, which exhibit sex-dependent lifespan responses to estradiol analogs. For example, male mice treated with 14.4 ppm 17α-estradiol showed median lifespan extensions (610–908 days) in multi-institutional studies .
- Dosing Strategy : Administer via diet to ensure consistent exposure. Monitor plasma levels using LC-MS/MS to correlate pharmacokinetics with phenotypic outcomes (e.g., oxidative stress markers, survival curves) .
- Control Groups : Include vehicle controls and cohorts receiving non-methylated estradiol to isolate the effects of the 3-O-methyl modification .
Q. What methodologies are employed to assess the stability of 3-O-Methyl 17α-Estradiol under varying physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Analyze degradation products via LC-MS to identify labile sites (e.g., methyl ether cleavage) .
- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion over time to estimate metabolic half-life .
- Data Interpretation : Compare degradation profiles with non-methylated estradiol to evaluate the protective role of the 3-O-methyl group against enzymatic oxidation .
Q. How should contradictory data on the metabolic pathways of 3-O-Methyl 17α-Estradiol be reconciled in receptor binding assays?
- Methodological Answer :
- Replicate Studies : Standardize assay conditions (e.g., receptor isoform expression levels, incubation time) across labs. For example, variations in ERα/ERβ ratios in cell models can skew binding affinity results .
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with luciferase reporter assays to validate transcriptional activity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding modes and correlate with experimental IC values from disparate studies .
Q. What experimental strategies are recommended to isolate and characterize metabolites of 3-O-Methyl 17α-Estradiol in hepatic microsomal assays?
- Methodological Answer :
- Sample Preparation : Extract metabolites using solid-phase extraction (SPE) with C18 cartridges. Derivatize with dansyl chloride to enhance MS detectability .
- High-Resolution MS : Operate in positive ion mode (ESI+) to identify hydroxylated or demethylated metabolites. Compare fragmentation patterns with synthetic standards (e.g., 2-hydroxyestradiol) .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
Data Presentation Examples
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
